molecular formula C7H14ClNO2 B2895712 Rac-(2r,4r)-2-methylpiperidine-4-carboxylic acid hydrochloride CAS No. 1807912-30-6

Rac-(2r,4r)-2-methylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B2895712
CAS No.: 1807912-30-6
M. Wt: 179.64
InChI Key: NGFVCCOFVLFVGW-KGZKBUQUSA-N
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Description

Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with significant applications in various scientific fields. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its chiral properties due to the presence of two stereocenters at the 2 and 4 positions.

Synthetic Routes and Reaction Conditions:

  • Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to synthesize the target molecule.

  • Asymmetric Synthesis: Using chiral catalysts or auxiliaries to induce asymmetry during the synthesis process.

  • Resolution of Racemates: Separating the racemic mixture into its enantiomers using chiral resolution agents.

Industrial Production Methods:

  • Batch Production: Conducting the synthesis in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Implementing continuous flow processes to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Converting the piperidine ring to its corresponding carboxylic acid.

  • Reduction: Reducing the carboxylic acid group to alcohols or amines.

  • Substitution: Replacing hydrogen atoms on the piperidine ring with various functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Piperidine-4-carboxylic acid.

  • Reduction: Piperidine-4-ol or Piperidine-4-amine.

  • Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride is utilized in several scientific research areas:

  • Chemistry: As a building block for synthesizing complex organic molecules.

  • Biology: Studying enzyme inhibitors and receptor binding.

  • Medicine: Developing pharmaceuticals for treating various diseases.

  • Industry: Creating advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Binding to enzymes or receptors involved in biological processes.

  • Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

  • Piperidine-4-carboxylic acid

  • 2-Methylpiperidine

  • Piperidine-4-ol

Uniqueness: Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride stands out due to its chiral nature and specific stereochemistry, which can lead to different biological activities compared to its non-chiral counterparts.

Properties

IUPAC Name

(2R,4R)-2-methylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFVCCOFVLFVGW-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807912-30-6
Record name rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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